Tributyl(2,3-dimethylbut-2-EN-1-YL)stannane
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Overview
Description
Tributyl(2,3-dimethylbut-2-EN-1-YL)stannane is an organotin compound with the chemical formula C18H36Sn. It is a derivative of stannane, where the tin atom is bonded to a 2,3-dimethylbut-2-en-1-yl group and three butyl groups. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(2,3-dimethylbut-2-EN-1-YL)stannane can be synthesized through the reaction of tributyltin hydride with 2,3-dimethylbut-2-en-1-yl halides under specific conditions. The reaction typically requires a catalyst, such as a palladium complex, and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tributyl(2,3-dimethylbut-2-EN-1-YL)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives .
Scientific Research Applications
Tributyl(2,3-dimethylbut-2-EN-1-YL)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism by which tributyl(2,3-dimethylbut-2-EN-1-YL)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The compound can form stable complexes with organic molecules, facilitating various chemical transformations. The pathways involved include coordination with ligands and participation in redox reactions .
Comparison with Similar Compounds
Similar Compounds
Tributyl(isopropenyl)stannane: Similar in structure but with an isopropenyl group instead of the 2,3-dimethylbut-2-en-1-yl group.
Tributylpropynylstannane: Contains a propynyl group instead of the 2,3-dimethylbut-2-en-1-yl group.
Tributyl(4-(2-butyl-octyl)-thiophen-2-yl)stannane: Contains a thiophene ring with a butyl-octyl substituent.
Uniqueness
Tributyl(2,3-dimethylbut-2-EN-1-YL)stannane is unique due to its specific 2,3-dimethylbut-2-en-1-yl group, which imparts distinct chemical properties and reactivity compared to other organotin compounds. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Properties
CAS No. |
13881-60-2 |
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Molecular Formula |
C18H38Sn |
Molecular Weight |
373.2 g/mol |
IUPAC Name |
tributyl(2,3-dimethylbut-2-enyl)stannane |
InChI |
InChI=1S/C6H11.3C4H9.Sn/c1-5(2)6(3)4;3*1-3-4-2;/h1H2,2-4H3;3*1,3-4H2,2H3; |
InChI Key |
UGWXDHMEHSPMJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CC(=C(C)C)C |
Origin of Product |
United States |
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